5-(4-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine
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Overview
Description
5-(4-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine: is a heterocyclic organic compound that features a thiazole ring substituted with a fluorinated phenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where the aniline derivative reacts with a thioamide in the presence of a base, such as sodium hydroxide, to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Medicine: The compound has shown potential in the development of new drugs, particularly as antimicrobial and anti-inflammatory agents .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl group enhances its binding affinity and selectivity towards these targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 5-(2-Fluoro-4-(trifluoromethyl)phenyl)thiazol-2-amine
- 4-(Trifluoromethyl)phenylthiazole
- 2-(Trifluoromethyl)phenylthiazole
Comparison: Compared to its analogs, 5-(4-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic distribution, reactivity, and overall stability, making it distinct in its biological and chemical behavior .
Properties
Molecular Formula |
C10H6F4N2S |
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Molecular Weight |
262.23 g/mol |
IUPAC Name |
5-[4-fluoro-2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6F4N2S/c11-5-1-2-6(7(3-5)10(12,13)14)8-4-16-9(15)17-8/h1-4H,(H2,15,16) |
InChI Key |
QTKURYSNONTDGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C2=CN=C(S2)N |
Origin of Product |
United States |
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